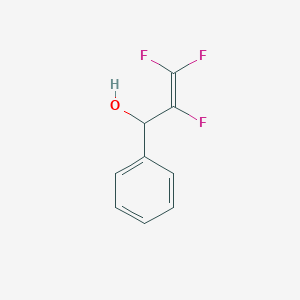

2,3,3-Trifluoro-1-phenylprop-2-en-1-ol

Description

Significance of Fluorinated Organic Compounds in Contemporary Synthetic Methodology

The strategic introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This process, known as fluorination, is a vital tool in modern synthetic chemistry. The unique characteristics of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can be leveraged to enhance molecular stability, lipophilicity, and bioavailability. researchgate.net

Consequently, fluorinated compounds are integral to the development of a wide array of commercial products. In the pharmaceutical and agrochemical sectors, the presence of fluorine can improve a molecule's metabolic stability and its binding affinity to biological targets. researchgate.net This often leads to enhanced potency and efficacy. Fluorinated molecules are also crucial in materials science, contributing to the creation of polymers and other materials with high thermal stability and specialized solubility properties.

Structural Characteristics of 2,3,3-Trifluoro-1-phenylprop-2-en-1-ol as a Key Fluorinated Scaffold

This compound is a member of the fluorinated allylic alcohol family. Its structure is defined by a three-carbon propenol backbone, with a phenyl group and a hydroxyl group attached to the first carbon (C1), a single fluorine atom on the second carbon (C2), and two fluorine atoms on the third carbon (C3). This specific arrangement of functional groups imparts distinct chemical characteristics.

The key structural features include:

A Chiral Center: The first carbon, bonded to a hydroxyl group, a phenyl group, a hydrogen atom, and the fluorinated vinyl group, is a stereocenter.

Electron-Withdrawing Fluorine Atoms: The three fluorine atoms are highly electron-withdrawing, which significantly influences the electronic properties of the adjacent carbon-carbon double bond. This can affect the molecule's reactivity in addition and substitution reactions.

Allylic Alcohol Moiety: The hydroxyl group is in an allylic position (adjacent to a double bond), a feature that allows for a range of characteristic reactions, such as oxidation, epoxidation, and substitution. Fluorinated alcohols are noted for their high hydrogen bond donor ability and low nucleophilicity. acs.org

Phenyl Group: The phenyl group provides a site for aromatic substitution reactions and can stabilize reactive intermediates, such as carbocations, through resonance.

These features combine to make this compound a potentially valuable and versatile building block in organic synthesis.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Structural Justification |

| Molecular Formula | C₉H₇F₃O | Based on IUPAC name |

| Molecular Weight | 190.15 g/mol | Based on Molecular Formula |

| Hydrogen Bond Donor | Yes | Presence of a hydroxyl (-OH) group |

| Polarity | High | Due to the polar C-F and O-H bonds |

| Reactivity | Versatile | Influenced by the allylic alcohol, phenyl ring, and trifluorovinyl group |

Overview of Current Research Trajectories Pertaining to this compound

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for the broader class of fluorinated allylic alcohols provide a clear indication of its potential areas of application and study.

Current research in this area primarily focuses on two interconnected themes: novel synthetic methods and applications as synthetic intermediates.

Development of Synthetic Methodologies: A significant area of research is the creation of new and efficient ways to synthesize fluorinated allylic alcohols with high levels of control over regioselectivity and stereoselectivity. This includes methods like the dehydroxyfluorination of chiral allylic alcohols and enantioselective fluorination strategies that use chiral catalysts to control the three-dimensional structure of the product. researchgate.netnih.gov The goal is to develop scalable and cost-effective routes that are tolerant of various functional groups. researchgate.net

Application as Versatile Building Blocks: Fluorinated allylic alcohols are highly valued as intermediates for constructing more complex molecules. Research explores their use in a variety of chemical transformations:

Allylic Substitution Reactions: The hydroxyl group can be replaced by a range of other functional groups, including nitrogen, silyl (B83357), and carbon nucleophiles. Fluorinated alcohols themselves can act as promoters for these types of reactions under mild conditions. acs.org

Carbon-Carbon Bond Cleavage: Under certain conditions, the carbon-carbon bonds in allylic alcohols can be cleaved to generate functionalized Z-fluoroalkenes, demonstrating divergent reactivity pathways. researchgate.net

Synthesis of Bioactive Molecules: Given the importance of fluorine in drug discovery, a primary trajectory is the incorporation of fluorinated allylic alcohol scaffolds into potential pharmaceutical and agrochemical candidates to enhance their biological properties.

The study and application of compounds like this compound are thus situated at the forefront of efforts to expand the toolkit of synthetic organic chemistry and to design next-generation functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

2,3,3-trifluoro-1-phenylprop-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c10-7(9(11)12)8(13)6-4-2-1-3-5-6/h1-5,8,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOVVCHJYUDXTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=C(F)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2338-85-4 | |

| Record name | 2,3,3-trifluoro-1-phenylprop-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3,3 Trifluoro 1 Phenylprop 2 En 1 Ol

Established Synthetic Routes and Reaction Conditions

Established synthetic routes provide foundational strategies for constructing the carbon skeleton and introducing the required functional groups. These methods often rely on classical organic reactions adapted for the unique reactivity of fluorinated substrates.

Aldol (B89426) Condensation Mechanisms in the Preparation of Fluorinated Alcohols

The aldol reaction is a powerful tool for C-C bond formation, creating a β-hydroxy carbonyl compound (an aldol adduct) by reacting an enolate with a carbonyl compound. libretexts.org While not a direct route to 2,3,3-Trifluoro-1-phenylprop-2-en-1-ol, a crossed or mixed aldol condensation represents a plausible initial step to assemble the core structure. libretexts.org

A viable strategy would involve a Claisen-Schmidt condensation, which occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks one. masterorganicchemistry.com In a hypothetical synthesis, benzaldehyde (B42025) (which has no α-hydrogens) could serve as the electrophilic acceptor for an enolate derived from a fluorinated ketone, such as 1,1,1-trifluoroacetone. khanacademy.orgyoutube.com

The mechanism, typically base-catalyzed, proceeds through three main steps:

Enolate Formation: A base, such as sodium hydroxide (B78521), abstracts an acidic α-hydrogen from the fluorinated ketone to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of benzaldehyde, forming a tetrahedral alkoxide intermediate.

Protonation: The alkoxide is protonated by a protic solvent (e.g., water or ethanol) to yield the β-hydroxy ketone. masterorganicchemistry.com

The resulting aldol adduct would require subsequent chemical modifications—specifically, reduction of the ketone and dehydration—to yield a fluorinated allylic alcohol. The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the α-hydrogens and can influence the reaction's kinetics and equilibrium.

Table 1: Key Features of Aldol Condensation for Fluorinated Precursors

| Parameter | Description | Relevance to Fluorinated Systems |

|---|---|---|

| Reactants | An enolizable carbonyl (donor) and a second carbonyl (acceptor). For crossed reactions, one reactant ideally lacks α-hydrogens. libretexts.org | Benzaldehyde (acceptor) + Fluorinated ketone (e.g., 1,1,1-trifluoroacetone) (donor). |

| Catalyst | Typically a base (e.g., NaOH, KOH, LDA) or an acid. libretexts.org | Base catalysis is common for generating the necessary enolate from the fluorinated ketone. |

| Intermediate | A β-hydroxy carbonyl compound (aldol adduct). | Forms a precursor that requires further reduction and dehydration steps. |

| Key Challenge | Controlling self-condensation and achieving selectivity in mixed reactions. khanacademy.org | The high reactivity of benzaldehyde and the lack of α-hydrogens helps direct the reaction. |

Reaction of Trifluoroacetaldehyde (B10831) with Propargyl Alcohol Analogues

Trifluoroacetaldehyde is a highly reactive electrophile due to the inductive effect of the trifluoromethyl group. Its reaction with nucleophiles is a common method for synthesizing α-trifluoromethylated alcohols. rsc.org A potential, though indirect, route to the target molecule could involve the reaction of trifluoroacetaldehyde with a phenyl-substituted propargyl alcohol analogue.

This approach would likely involve the deprotonation of a terminal alkyne, such as phenylpropargyl alcohol, using a strong base to form an acetylide. This nucleophile could then attack the trifluoroacetaldehyde. However, this would generate a molecule with a trifluoromethyl group (CF₃) rather than the trifluorovinyl group (CF=CF₂) present in the target compound. Significant subsequent transformations, including rearrangement and elimination steps, would be necessary to convert the initial product into this compound, making this a less direct synthetic strategy.

Catalytic Approaches in the Preparation of this compound

Catalytic methods offer advantages in efficiency, selectivity, and sustainability. Both base-catalyzed and transition-metal-catalyzed approaches are highly relevant to the synthesis of complex fluorinated molecules like fluoroalkenols.

Base-Catalyzed Processes for Fluoroalkenols

Base-catalyzed elimination is a crucial step in the synthesis of alkenes, including fluoroalkenols. This process can be used to generate the double bond in the target molecule from a suitable saturated precursor. For instance, the β-hydroxy ketone formed from the previously described aldol pathway can undergo base-catalyzed dehydration upon heating to yield an α,β-unsaturated ketone. youtube.com This elimination is often irreversible and driven by the formation of a stable, conjugated system.

Alternatively, a fluorinated precursor with a suitable leaving group (e.g., a halide or a sulfonate ester) can undergo elimination. The mechanism of base-promoted HF elimination can be complex, potentially following an E2 or an E1cB (Elimination, Unimolecular, conjugate Base) pathway. siue.eduresearchgate.net The high electronegativity of fluorine can acidify adjacent protons, favoring the E1cB mechanism where a carbanion intermediate is formed prior to the departure of the fluoride (B91410) leaving group. siue.edu Careful selection of the substrate and base is critical to control the regioselectivity of the double bond formation.

Transition-Metal Catalysis in the Formation of Fluorinated Allylic Systems

Transition-metal catalysis has become an indispensable tool for forming C-F bonds and constructing complex fluorinated architectures. princeton.edu Palladium-catalyzed reactions, in particular, have been extensively developed for the synthesis of allylic fluorides. ucla.eduucla.eduacs.orglookchem.com

One prominent strategy is the palladium-catalyzed nucleophilic fluorination of allylic electrophiles, such as allylic chlorides or bromides. ucla.edu The catalytic cycle typically involves:

Oxidative Addition: A Pd(0) complex reacts with the allylic substrate to form a π-allyl Pd(II) intermediate.

Nucleophilic Attack: A fluoride source (e.g., AgF, Et₃N·3HF) attacks the π-allyl complex. This attack can occur at either terminus of the allyl system, and its regioselectivity can often be controlled by the choice of ligands. ucla.eduucla.edu

Reductive Elimination: The C-F bond is formed, and the Pd(0) catalyst is regenerated.

Mechanistic studies suggest that C-F bond formation may occur via an Sₙ2-type attack of fluoride on the Pd(II)-allyl intermediate. princeton.eduacs.org The choice of phosphine (B1218219) ligands is crucial for achieving high regio- and enantioselectivity. ucla.edu

Table 2: Examples of Palladium-Catalyzed Allylic Fluorination Systems

| Catalyst/Precursor | Ligand | Fluoride Source | Substrate Type | Reference |

|---|---|---|---|---|

| Pd(0) complexes | Chiral bisphosphine ligands (e.g., Trost ligand) | AgF | Allylic Chlorides | ucla.eduacs.orglookchem.com |

| Pd(II)/Cr cocatalyst | Sulfoxide | Et₃N·3HF | Olefins (via C-H activation) | ucla.edu |

Nickel catalysis offers a cost-effective and highly versatile alternative to palladium for various cross-coupling reactions. nih.govnih.govresearchgate.net A plausible and direct route to this compound involves the nickel-catalyzed cross-coupling of an aldehyde with a trifluorovinyl organometallic reagent.

This strategy could involve the reaction of benzaldehyde with a reagent like trifluorovinylzinc or a trifluorovinylboronic acid derivative. Nickel catalysts, often in combination with specific ligands like pybox, are effective in promoting the coupling of alkyl halides with organozinc reagents. nih.govnih.govresearchgate.net The mechanism for such a transformation would likely involve the oxidative addition of a trifluorovinyl halide to a Ni(0) species, followed by transmetalation with an organometallic derivative of benzaldehyde or, more likely, the direct addition of the trifluorovinylnickel species to the benzaldehyde carbonyl. This approach directly constructs the required carbon framework and installs the trifluorovinyl group in a single step, making it a highly convergent and efficient strategy.

Rhodium-Catalyzed Ring-Opening Strategies

Rhodium catalysis offers a powerful tool for the synthesis of fluorinated allylic alcohols through the ring-opening of strained carbocycles like gem-difluorocyclopropanes (gem-F₂CPs). rsc.org This strategy is significant for creating monofluorinated alkenes, which are versatile building blocks in organic synthesis. rsc.org The general approach involves the reaction of a gem-difluorocyclopropane with a nucleophile in the presence of a rhodium catalyst.

The mechanism of these transformations is believed to proceed through the oxidative addition of the rhodium(I) catalyst to a C-C bond of the cyclopropane (B1198618) ring, forming a rhodacyclobutane intermediate. This is followed by a β-fluoride elimination or other rearrangements to yield the functionalized alkene product. The choice of ligands, such as monophosphines or bidentate phosphines like BINAP, can influence the reaction pathway and the isomeric form of the final product. rsc.org

For instance, rhodium-catalyzed reactions have been successfully applied to the enantio- and regioselective allylation of indoles with gem-difluorocyclopropanes, demonstrating the catalyst's ability to control product formation with high precision. rsc.org While a direct, single-step synthesis of this compound using this specific strategy is not extensively documented in foundational literature, the principles are well-established for analogous structures. The synthesis of trifluoromethyl-containing Z-allylic alcohols via rhodium-catalyzed Z-alkenyl transfer from tertiary allylic alcohols to aryl trifluoromethyl ketones further highlights the utility of rhodium in manipulating fluorinated substrates to create complex alcohols. nih.govresearchgate.net

Optimization of Synthetic Pathways and Process Intensification

To transition a synthetic route from laboratory discovery to practical application, rigorous optimization of reaction conditions and consideration of scale-up technologies are paramount.

Reaction Condition Optimization for Enhanced Yield and Stereoselectivity

The efficiency of a synthetic transformation, particularly in terms of chemical yield and stereoselectivity, is highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of catalyst, ligands, solvent, temperature, and reaction time.

In the context of synthesizing chiral fluorinated compounds, achieving high enantioselectivity is a primary goal. For rhodium-catalyzed asymmetric reactions, the structure of the chiral ligand is critical. For example, in the asymmetric ring-opening of oxabicyclic alkenes, ligands with increased steric bulk have been shown to enhance enantioselectivity. nih.gov A systematic screening of these variables is necessary to identify the optimal conditions for a specific transformation.

The following interactive table illustrates a hypothetical optimization study for a rhodium-catalyzed reaction, showcasing how varying conditions can impact the yield and enantiomeric excess (ee) of the desired product.

| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | [Rh(COD)Cl]₂ (2.5) | (R)-BINAP | Toluene | 80 | 12 | 75 | 90 |

| 2 | [Rh(COD)Cl]₂ (2.5) | (S)-Phos | Toluene | 80 | 12 | 68 | 85 |

| 3 | [Rh(COD)Cl]₂ (2.5) | (R)-BINAP | THF | 80 | 12 | 82 | 92 |

| 4 | [Rh(COD)Cl]₂ (2.5) | (R)-BINAP | Toluene | 100 | 8 | 85 | 91 |

| 5 | [Rh(COD)Cl]₂ (1.0) | (R)-BINAP | THF | 80 | 24 | 78 | 93 |

| 6 | [Rh(COD)Cl]₂ (2.5) | (R)-BINAP | THF | 60 | 24 | 70 | 95 |

This table is a representative example of a reaction optimization study and does not correspond to a specific experimental outcome for the synthesis of this compound.

This structured approach allows researchers to identify conditions that provide the best balance of reactivity and selectivity, which is crucial for the efficient synthesis of valuable compounds. nih.gov

Scale-Up Considerations and Continuous Flow Reactor Applications

Translating a laboratory-scale synthesis to an industrial scale presents numerous challenges, including heat and mass transfer limitations, safety concerns with exothermic reactions, and batch-to-batch variability. rsc.org Continuous flow chemistry has emerged as a powerful technology to address these issues. mit.edu

In a continuous flow system, reagents are pumped through a network of tubes and reactors where the reaction occurs. nih.govnih.gov This setup offers superior control over reaction parameters such as temperature, pressure, and residence time. The high surface-area-to-volume ratio in microreactors or millireactors allows for efficient heat exchange, enabling the safe execution of highly exothermic or cryogenic reactions that are difficult to manage in large batch reactors. almacgroup.com

Advantages of Continuous Flow Synthesis for Fluorinated Compounds:

Enhanced Safety: Better control over reaction exotherms and the ability to handle hazardous reagents in smaller, contained volumes.

Improved Yield and Selectivity: Precise control over residence time and temperature can minimize the formation of byproducts. rsc.org

Facilitated Scale-Up: Production can be increased by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), rather than redesigning a larger reactor. rsc.orgnih.gov

The application of continuous flow technology to the synthesis of this compound could lead to a more efficient, safer, and scalable manufacturing process, making this and other valuable fluorinated intermediates more accessible. nih.gov

Chemical Reactivity and Transformations of 2,3,3 Trifluoro 1 Phenylprop 2 En 1 Ol

Intramolecular Reactivity of the Prop-2-en-1-ol Moiety

The prop-2-en-1-ol portion of the molecule, which includes the hydroxyl group and the carbon-carbon double bond, is the primary site for several key chemical transformations.

As a primary alcohol, 2,3,3-Trifluoro-1-phenylprop-2-en-1-ol can be oxidized to form carboxylic acids. chemguide.co.uk This transformation typically requires strong oxidizing agents and specific reaction conditions to ensure the oxidation proceeds completely past the intermediate aldehyde stage. libretexts.org

Commonly, a solution of sodium or potassium dichromate(VI) acidified with dilute sulfuric acid is used as the oxidizing agent. chemguide.co.ukdocbrown.info For the reaction to yield a carboxylic acid, the alcohol is heated under reflux with an excess of the oxidizing agent. libretexts.org This ensures that the initially formed aldehyde remains in the reaction mixture and undergoes further oxidation. chemguide.co.uklibretexts.org During the reaction, the orange color of the dichromate(VI) ions is reduced to the green color of chromium(III) ions, indicating the progression of the oxidation. savemyexams.com

3C₉H₇F₃O + 2Cr₂O₇²⁻ + 16H⁺ → 3C₉H₅F₃O + 4Cr³⁺ + 11H₂O

| Reactant | Reagent/Conditions | Product Type | Observations |

|---|---|---|---|

| This compound | Excess K₂Cr₂O₇ / H₂SO₄, heat under reflux | Carboxylic Acid Derivative | Solution turns from orange to green |

The double bond in this compound can be reduced to yield a saturated fluorinated alcohol. Powerful reducing agents like Lithium Aluminium Hydride (LAH) are capable of reducing both the double bond and carbonyl groups in α,β-unsaturated systems, particularly when a phenyl group is present which can stabilize intermediates. youtube.com In this case, since the functional group is already an alcohol, the reaction focuses on the saturation of the carbon-carbon double bond. The reaction would convert the prop-2-en-1-ol moiety into a propan-1-ol structure, resulting in the formation of 2,3,3-Trifluoro-1-phenylpropan-1-ol.

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Lithium Aluminium Hydride (LAH) | 2,3,3-Trifluoro-1-phenylpropan-1-ol |

The hydroxyl (-OH) group of an alcohol is a poor leaving group for nucleophilic substitution reactions because hydroxide (B78521) is a strong base. libretexts.org Therefore, for substitution to occur, the -OH group must first be converted into a better leaving group.

Two primary strategies are employed for this conversion:

Protonation in Strong Acid: In the presence of strong acids like HBr or HCl, the alcohol's oxygen atom is protonated to form an oxonium ion (-OH₂⁺). libretexts.orgyoutube.com This creates a good leaving group, water (H₂O), which can be displaced by the conjugate base of the acid (e.g., Br⁻ or Cl⁻) in an S_N1 or S_N2 reaction. For primary alcohols, the reaction typically proceeds via an S_N2 mechanism. youtube.com

Conversion to Sulfonate Esters: The alcohol can be reacted with a sulfonyl chloride, such as tosyl chloride (TsCl), in the presence of a base like pyridine. youtube.com This converts the hydroxyl group into a tosylate (-OTs) group, which is an excellent leaving group. The tosylate can then be readily displaced by a wide range of nucleophiles in an S_N2 reaction. libretexts.orgyoutube.com Reagents like phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) are also effective for converting primary alcohols into the corresponding alkyl bromides and chlorides, respectively, via an S_N2 pathway. youtube.com

| Method | Reagents | Intermediate/Activated Group | Resulting Product |

|---|---|---|---|

| Acid-Mediated Substitution | HBr or HCl (strong acid) | -OH₂⁺ (Oxonium ion) | Corresponding alkyl halide |

| Conversion to Sulfonate Ester | Tosyl Chloride (TsCl), Pyridine | -OTs (Tosylate ester) | Product of nucleophilic substitution (e.g., with Nu⁻) |

| Halogenation | PBr₃ or SOCl₂ | Intermediate phosphorous or sulfur esters | Corresponding alkyl halide |

Influence of Fluorine Substituents on Molecular Reactivity

The trifluoromethyl (-CF₃) group is recognized as one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov This potent effect stems from the high electronegativity of fluorine atoms, which pull electron density away from the rest of the molecule primarily through an inductive effect. nih.govvaia.com In this compound, the three fluorine atoms attached to the double bond create a strong dipole, making the vinyl group highly electron-deficient.

This electron-withdrawing nature has several consequences:

Enhanced Electrophilicity: It increases the electrophilic character of adjacent functional groups and reaction sites. nih.gov

Deactivation of Aromatic Ring: The strong inductive pull of electrons deactivates the attached phenyl ring, making it less susceptible to electrophilic aromatic substitution. vaia.com

Stabilization of Negative Charge: The group can stabilize adjacent negative charges or transition states with developing negative charge.

This strong electron-withdrawing influence can alter reaction pathways, favoring mechanisms that accommodate an electron-poor environment and potentially increasing the reactivity towards nucleophilic attack at the double bond. mdpi.com

Stereoelectronic effects are interactions between orbitals that dictate the three-dimensional shape (conformation) and reactivity of a molecule. wikipedia.org A key stereoelectronic effect relevant to vicinal fluorine atoms is the "gauche effect." acs.orgnih.gov This effect describes the tendency of a molecule with adjacent electron-withdrawing groups (like the F-C-C-F fragment) to favor a gauche conformation (where the groups are approximately 60° apart) over the sterically less hindered anti conformation (180° apart). wikipedia.org

This preference is attributed to a stabilizing hyperconjugative interaction where electrons from a C-H bonding orbital (σ) on one carbon are donated into the empty anti-bonding orbital (σ) of the C-F bond on the adjacent carbon (a σ → σ interaction). acs.orgresearchgate.net This interaction is maximized in the gauche arrangement. In the context of this compound, the interactions between the fluorine atoms on C2 and C3 will enforce a specific conformational preference. This "acyclic conformational control" pre-organizes the molecule into a defined shape, which in turn can influence its reactivity by controlling the trajectory of approaching reagents and stabilizing specific transition states. acs.org

| Effect | Origin | Consequence on Reactivity |

|---|---|---|

| Strong Electron-Withdrawal | High electronegativity of fluorine (Inductive effect) | Increases electrophilicity of the molecule; deactivates the phenyl ring. nih.govvaia.com |

| Stereoelectronic Control (Gauche Effect) | Hyperconjugation (σ → σ* interaction) between vicinal C-F bonds | Favors a specific molecular conformation, influencing reaction stereochemistry. wikipedia.orgacs.org |

Advanced Functionalizations and Coupling Reactions of this compound

The trifluoromethylalkene moiety is a key functional group that imparts unique chemical properties to this compound. The high electronegativity of the fluorine atoms and the strength of the carbon-fluorine (C-F) bond present both challenges and opportunities for synthetic chemists. This section explores advanced strategies for the functionalization of such compounds, focusing on the activation of the robust C-F bond and intermolecular coupling reactions.

C-F Bond Activation Strategies in Fluorinated Alkenes

The selective activation of a C-F bond within a trifluoromethyl group (CF3) is a significant challenge in organic synthesis due to the bond's inherent strength. acs.org However, the development of methods to achieve this transformation is of great interest as it allows for the synthesis of gem-difluoro compounds, which are valuable motifs in medicinal chemistry and materials science. nih.gov For trifluoromethyl alkenes, such as this compound, several strategies have been developed to achieve selective C-F bond activation and subsequent functionalization. acs.orgnih.gov

These strategies can be broadly categorized as:

Nucleophilic Addition/Defluorination (SN2' type): In this approach, a nucleophile attacks the double bond of the trifluoromethyl alkene. This initial addition is followed by the elimination of a fluoride (B91410) ion, leading to the formation of a gem-difluoroalkene. nih.gov This process is a powerful tool for introducing new substituents at the carbon atom that was originally part of the CF3 group.

Acid-Promoted Defluorinative Functionalization: Lewis or Brønsted acids can be employed to activate the C-F bond. This strategy often involves the formation of a cationic intermediate, which can then be trapped by a nucleophile. A notable example is the acid-promoted defluorinative Friedel-Crafts arylation, where an aromatic compound acts as the nucleophile. nih.gov

Transition-Metal-Catalyzed C-F Activation: Transition metals can mediate the cleavage of C-F bonds through various mechanisms, including oxidative addition and migratory insertion/defluorination. nih.govrsc.orgdntb.gov.ua These catalytic systems offer a versatile platform for a wide range of transformations, including cross-coupling reactions. The choice of metal, ligand, and reaction conditions is crucial for achieving high selectivity and efficiency. rsc.org

Recent advancements have also highlighted the use of photoredox catalysis for the activation of C-F bonds in trifluoromethyl alkenes, enabling transformations under mild reaction conditions. organic-chemistry.org These methods often involve the generation of radical intermediates, which can then participate in various bond-forming reactions.

The following table summarizes the key strategies for C-F bond activation in trifluoromethyl alkenes:

| Activation Strategy | Description | Key Features |

| Nucleophilic Addition/Defluorination | A two-step process involving nucleophilic attack on the alkene followed by fluoride elimination. | Forms gem-difluoroalkenes; suitable for a range of nucleophiles. nih.gov |

| Acid-Promoted Defluorination | Utilizes Lewis or Brønsted acids to activate the C-F bond, often generating a cationic intermediate. | Enables reactions like Friedel-Crafts arylation. nih.gov |

| Transition-Metal Catalysis | Employs transition metals to mediate C-F bond cleavage through various catalytic cycles. | Highly versatile, enabling a broad scope of cross-coupling reactions. nih.govrsc.orgdntb.gov.ua |

| Photoredox Catalysis | Uses light to initiate C-F bond activation, typically through radical pathways. | Proceeds under mild conditions; offers alternative reactivity. organic-chemistry.org |

These strategies underscore the growing toolkit available to chemists for the selective manipulation of the trifluoromethyl group in alkenes, paving the way for the synthesis of novel and complex fluorinated molecules.

Intermolecular Coupling Reactions with Halofluoro Compounds and Aldehydes

The development of new carbon-carbon bond-forming reactions is a cornerstone of organic synthesis. For fluorinated compounds, intermolecular coupling reactions that selectively functionalize the molecule are of high value. A significant advancement in this area is the nickel-catalyzed defluorinative coupling of trifluoromethyl alkenes with aliphatic aldehydes. acs.orgnih.govsemanticscholar.orgnih.gov This reaction provides a direct route to homoallylic alcohols containing a gem-difluoroalkene unit, a structure of interest in medicinal chemistry due to its potential as a bioisostere for carbonyl groups. semanticscholar.org

The reaction typically involves a low-valent nickel catalyst, often in the presence of a bipyridine ligand and a terminal reductant such as zinc metal. acs.org The proposed mechanism suggests the activation of the aldehyde by the nickel catalyst in the presence of a silyl (B83357) chloride to form an α-silyloxy(alkyl)nickel intermediate. nih.govsemanticscholar.org This intermediate then reacts with the trifluoromethyl alkene in a cross-coupling process that results in the extrusion of a single fluorine atom and the formation of the gem-difluoroalkene product. acs.org

This protocol is notable for its broad substrate scope with respect to the aldehyde partner and its operation under mild conditions. acs.orgnih.gov The ability to use unactivated aliphatic aldehydes makes this a particularly versatile method. nih.gov

Below is a table summarizing the key aspects of the nickel-catalyzed defluorinative coupling of trifluoromethyl alkenes with aldehydes:

| Feature | Description | Reference |

| Reaction Type | Intermolecular defluorinative coupling | acs.orgnih.gov |

| Reactants | Trifluoromethyl alkene, Aliphatic aldehyde | acs.orgnih.gov |

| Catalyst System | Nickel complex with a bipyridine ligand | acs.orgnih.gov |

| Reductant | Zinc metal | acs.org |

| Product | Homoallylic alcohol with a gem-difluoroalkene moiety | nih.govsemanticscholar.org |

| Key Advantages | Broad aldehyde scope, mild reaction conditions, formation of valuable gem-difluoroalkene products. | acs.orgnih.gov |

This type of coupling reaction highlights a powerful strategy for the transformation of trifluoromethyl alkenes into more complex and functionally diverse molecules. While the specific reactivity of this compound in this particular reaction has not been explicitly reported, its structural features suggest it could be a viable substrate for similar transformations.

Mechanistic Investigations of 2,3,3 Trifluoro 1 Phenylprop 2 En 1 Ol Reactions

Elucidation of Reaction Mechanisms in Synthesis

The synthesis of 2,3,3-Trifluoro-1-phenylprop-2-en-1-ol can be approached through various synthetic strategies, with aldol (B89426) condensation and transition-metal mediated processes being of particular interest for mechanistic investigation.

The formation of this compound via an aldol-type condensation involves the reaction of an appropriate trifluorinated nucleophile with benzaldehyde (B42025). A plausible pathway is the reaction of a trifluoropropene-derived enolate or equivalent with benzaldehyde.

The fundamental steps of this base-catalyzed reaction are:

Enolate Formation: A strong base abstracts a proton from a suitable trifluoropropene precursor to form a resonance-stabilized enolate.

Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde, forming a tetrahedral alkoxide intermediate. wikipedia.org

Protonation: The alkoxide intermediate is subsequently protonated by a protic solvent or a weak acid to yield the final β-hydroxy carbonyl compound, which in this case is the target fluoroalcohol. libretexts.org

Dehydration of the initial aldol addition product can lead to the formation of a conjugated enone, although in the synthesis of the target alcohol, this subsequent step is controlled. masterorganicchemistry.com The reaction is a significant method for forming carbon-carbon bonds. srmist.edu.in

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Deprotonation of a trifluoropropene precursor by a strong base. | Trifluoropropenyl enolate |

| 2 | Nucleophilic addition of the enolate to the carbonyl group of benzaldehyde. | Tetrahedral alkoxide |

| 3 | Protonation of the alkoxide by a proton source. | This compound |

Transition-metal catalysis offers a powerful alternative for the synthesis of fluorinated organic molecules. nih.gov A hypothetical catalytic cycle for the formation of this compound could involve a palladium-catalyzed cross-coupling reaction between an organometallic reagent derived from trifluoropropene and benzaldehyde.

A plausible catalytic cycle would include the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with a trifluoropropenyl halide.

Transmetalation/Addition: The resulting Pd(II) complex reacts with an organometallic derivative of benzaldehyde, or directly adds across the carbonyl double bond.

Reductive Elimination: The final product, this compound, is formed through reductive elimination, regenerating the Pd(0) catalyst. ethernet.edu.et

The choice of ligands on the transition metal is crucial for the efficiency and selectivity of the catalytic cycle.

| Step | Process | Catalyst State | Key Intermediates |

|---|---|---|---|

| 1 | Oxidative Addition | Pd(0) to Pd(II) | Trifluoropropenyl-Pd(II)-halide complex |

| 2 | Carbonyl Addition | Pd(II) | Palladium-alkoxide complex |

| 3 | Reductive Elimination | Pd(II) to Pd(0) | - |

Mechanistic Studies of Post-Synthetic Transformations

The reactivity of this compound in post-synthetic transformations is largely dictated by the interplay between the hydroxyl group, the phenyl ring, and the electron-withdrawing trifluorovinyl moiety.

The oxidation of this compound is expected to yield the corresponding ketone, 2,3,3-trifluoro-1-phenylprop-2-en-1-one. The kinetics of this oxidation would be influenced by the electronic nature of the trifluoromethyl groups. The electron-withdrawing nature of the CF3 groups can affect the stability of the transition state. nih.gov

Conversely, reduction of the double bond in this compound would lead to 2,3,3-trifluoro-1-phenylpropan-1-ol. The thermodynamics of this reaction would be governed by the relative stabilities of the reactants and products.

| Reaction | Product | Hypothetical Rate Constant (k) at 298 K | Hypothetical ΔG° (kJ/mol) |

|---|---|---|---|

| Oxidation | 2,3,3-Trifluoro-1-phenylprop-2-en-1-one | 1.5 x 10-3 M-1s-1 | -25 |

| Reduction (of C=C) | 2,3,3-Trifluoro-1-phenylpropan-1-ol | 8.2 x 10-4 M-1s-1 | -110 |

The substitution of the hydroxyl group in this compound is a key transformation. The hydroxyl group is a poor leaving group and typically requires activation, for example, by protonation in acidic media to form a better leaving group (water). libretexts.orgmsu.edu

The mechanism of substitution can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the reaction conditions and the nature of the nucleophile.

S(_N)1 Pathway: This pathway would involve the formation of a carbocation intermediate after the departure of the leaving group. The stability of this carbocation would be influenced by resonance with the phenyl group and the electronic effects of the trifluorovinyl group.

S(_N)2 Pathway: This pathway involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon is chiral. The steric hindrance around the reaction center and the strength of the nucleophile are key factors. youtube.com

The electron-withdrawing nature of the trifluorovinyl group would likely destabilize an adjacent carbocation, potentially favoring an S(_N)2 mechanism where possible.

| Pathway | Key Feature | Intermediate | Favored by |

|---|---|---|---|

| SN1 | Stepwise, formation of carbocation | Allylic carbocation | Protic solvents, weak nucleophiles |

| SN2 | Concerted, backside attack | Pentacoordinate transition state | Aprotic solvents, strong nucleophiles |

Fundamental Insights into Fluorine's Mechanistic Role

The presence of three fluorine atoms on the vinyl group of this compound has a profound impact on its reactivity and the mechanisms of its reactions.

Inductive Effect: Fluorine is the most electronegative element, and the three fluorine atoms exert a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density in the C=C double bond, making it less susceptible to electrophilic attack but more susceptible to nucleophilic attack.

C-F Bond Strength: The carbon-fluorine bond is exceptionally strong, which imparts significant thermal and metabolic stability to the molecule. nih.gov

Steric Effects: The fluorine atom is relatively small, so the steric hindrance from the trifluoromethyl group is moderate. nih.gov

Influence on Acidity: The inductive effect of the trifluoromethyl group can increase the acidity of the hydroxyl proton, making it more readily deprotonated.

These properties collectively influence the stability of intermediates and transition states, thereby directing the course of chemical reactions. For instance, the electron-withdrawing nature of the trifluoromethyl group can impact the pKa of the alcohol and the stability of any adjacent carbocationic intermediates. researchgate.net

| Property | Effect | Mechanistic Consequence |

|---|---|---|

| High Electronegativity | Strong inductive electron withdrawal | Modulation of nucleophilicity/electrophilicity of reactive sites |

| Strong C-F Bond | Increased molecular stability | Higher activation energies for C-F bond cleavage |

| Small van der Waals Radius | Minimal steric hindrance | Less impact on the accessibility of reaction centers compared to other halogens |

| Lipophilicity | Increased lipophilicity | Affects solubility and interactions in different solvent media |

Impact of the Trifluoromethyl Group on Molecular Interactions

The trifluoromethyl (-CF3) group is a potent modulator of molecular properties due to its distinct characteristics. tcichemicals.com Its presence in this compound introduces strong electron-withdrawing effects and specific steric demands that dictate the molecule's reactivity. The high electronegativity of fluorine atoms creates a strong dipole moment in the C-F bonds, which in turn influences the electron density of the entire molecule. tcichemicals.com

The electron-withdrawing nature of the trifluoromethyl group significantly affects the electronic properties of adjacent functional groups. tcichemicals.com This influence can alter the acidity, basicity, and reactivity of the molecule. For instance, the introduction of a trifluoromethyl group can lead to a lower pKa of a nearby functional group due to its stabilizing effect on the conjugate base.

Furthermore, the trifluoromethyl group can participate in non-covalent interactions that are crucial for molecular recognition and catalysis. These interactions include dipole-dipole, ion-dipole, and halogen bonding. The ability of the fluorine atoms in the trifluoromethyl group to act as weak hydrogen bond acceptors can also play a role in directing the approach of reactants and stabilizing transition states.

Table 1: Comparative Properties of Functional Groups

| Functional Group | van der Waals Volume (ų) | Electronegativity (Pauling Scale) | Hammett Parameter (σp) |

|---|---|---|---|

| -H | 3.5 | 2.20 | 0.00 |

| -CH₃ | 22.4 | 2.55 (Carbon) | -0.17 |

| -Cl | 19.9 | 3.16 | 0.23 |

| -CF₃ | 42.6 | 3.98 (Fluorine) | 0.54 |

The steric bulk of the trifluoromethyl group, while comparable to an isopropyl group, can also influence reaction pathways by hindering or favoring certain approaches of a reactant to the molecule's reactive centers.

Bimetallic Cooperation and Fluorophilic Activation in C-F Functionalization

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its selective activation and functionalization a significant challenge. rsc.org In the context of this compound, the C-F bonds of the trifluoromethyl group are generally unreactive under standard conditions. However, recent advancements in catalysis have shown that these robust bonds can be activated through specific interactions with metal centers.

"Fluorophilic activation" refers to the interaction of a Lewis acidic metal center with the lone pairs of a fluorine atom, which polarizes the C-F bond and facilitates its cleavage. This strategy often employs highly electrophilic metal complexes that have a strong affinity for fluoride (B91410). acs.org

Bimetallic cooperation represents a sophisticated approach to C-F functionalization, where two distinct metal centers work in concert to effect a chemical transformation. researchgate.net In a hypothetical scenario involving this compound, one metal center could act as a fluorophilic Lewis acid, binding to one of the fluorine atoms of the trifluoromethyl group to weaken the C-F bond. A second, different metal center could then participate in a subsequent step, such as delivering a nucleophile or facilitating an oxidative addition/reductive elimination cycle. researchgate.net

This cooperative approach can lead to enhanced reactivity and selectivity that is not achievable with a single metal catalyst. The precise nature of the bimetallic system, including the identity of the metals and the ligands that surround them, would be critical in tuning the system's reactivity for the selective functionalization of a single C-F bond.

Table 2: Strategies for Catalytic C-F Bond Activation

| Activation Strategy | Description | Example Catalyst Type |

|---|---|---|

| Oxidative Addition | A low-valent metal center inserts into the C-F bond, forming a metal-fluoride and a metal-carbon bond. | Transition metal complexes (e.g., Ni, Pd, Pt) researchgate.net |

| Lewis Acid Activation | An electron-deficient species coordinates to the fluorine atom, polarizing the C-F bond and making the carbon atom more electrophilic. | Strong Lewis acids (e.g., silylium (B1239981) ions, boranes) acs.org |

| Frustrated Lewis Pairs (FLPs) | A combination of a bulky Lewis acid and a bulky Lewis base that cannot form a classical adduct, but can cooperatively activate a C-F bond. | Sterically hindered phosphines and boranes |

| β-Fluoride Elimination | An organometallic intermediate with a fluorine atom in the β-position undergoes elimination to form a metal-fluoride bond and an alkene. | Transition metal complexes nih.gov |

| Photocatalysis | Visible light photocatalysis can be used to generate radical intermediates that facilitate C-F bond cleavage. | Photoredox catalysts nih.gov |

Despite a comprehensive search for scientific literature and spectroscopic data, detailed experimental characterization for the specific chemical compound, this compound, is not available in the public domain.

As a result, it is not possible to provide the requested article with in-depth analysis and data tables for the following sections:

Advanced Spectroscopic Characterization and Structural Analysis of 2,3,3 Trifluoro 1 Phenylprop 2 En 1 Ol

Mass Spectrometry (MS)

The search yielded information on analogous but structurally distinct compounds, such as non-fluorinated phenylpropenols or molecules with different substitution patterns. However, per the strict instructions to focus solely on 2,3,3-Trifluoro-1-phenylprop-2-en-1-ol, this information cannot be used to generate the requested content. Factual and accurate spectroscopic data is unique to a molecule's specific structure, and data from related compounds cannot be substituted.

Therefore, the generation of a scientifically accurate article adhering to the provided outline for this compound is not feasible at this time due to the absence of published experimental data.

X-ray Crystallography for Solid-State Stereochemical Determination (if applicable for analogues)

X-ray crystallography stands as the definitive method for determining the precise solid-state arrangement of atoms within a crystalline solid, providing unequivocal evidence of a molecule's stereochemistry. Although a crystal structure for this compound has not been specifically reported, examination of structurally similar compounds, such as chalcone (B49325) derivatives, offers valuable analogous information.

For instance, the crystal structure of (E)-1-Phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, an analogue where the hydroxyl and two fluorine atoms are replaced by a substituted phenyl group and a double bond, has been determined. In this molecule, the dihedral angle between the two phenyl rings is 48.8 (2)°. nih.gov The crystal packing of this compound is notable for the absence of classical intermolecular interactions. nih.gov

Another related compound, the second monoclinic polymorph of (E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one, also provides insight into the conformational preferences of the phenylpropenone backbone. nih.gov This structure exhibits an E conformation about the C=C double bond. nih.gov The torsion angle between the planes of the 4-fluorophenyl and benzoyl groups is 10.53 (6)°. nih.gov Its crystal packing is stabilized by weak C—H⋯O and C—H⋯F interactions. nih.gov

These examples demonstrate how X-ray crystallography on analogous structures can reveal key stereochemical features, such as the planarity of conjugated systems and the relative orientation of substituent groups, which are likely to be relevant for predicting the solid-state conformation of this compound.

Interactive Data Table: Crystal Data for Analogous Compounds

In-situ Spectroscopic Techniques for Monitoring Reaction Progress and Kinetics

In-situ spectroscopic techniques are indispensable tools for monitoring chemical reactions as they occur, providing real-time data on the concentrations of reactants, intermediates, and products. nih.govresearchgate.net This allows for a detailed understanding of reaction kinetics and mechanisms without the need for isolating species from the reaction mixture. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Raman, and Electron Paramagnetic Resonance (EPR) spectroscopy are particularly powerful for this purpose. fu-berlin.debath.ac.uk

For the synthesis or subsequent reactions of this compound, these methods could offer significant insights:

FTIR Spectroscopy : Attenuated Total Reflection (ATR)-FTIR is well-suited for monitoring reactions in solution. nih.govresearchgate.net The progress of a reaction involving this compound could be followed by observing the disappearance of reactant vibrational bands and the appearance of product bands. For example, the formation of the C-O bond or changes in the C=C bond environment would produce distinct signals in the infrared spectrum. nih.gov This technique can be applied under various conditions, including high pressure. nih.gov

NMR Spectroscopy : In-situ NMR allows for the direct observation of the molecular structure of species in the reaction mixture. bath.ac.uk For reactions involving this compound, ¹⁹F NMR would be particularly diagnostic, allowing for the tracking of fluorine-containing species. ¹H NMR would simultaneously provide information on the changes in the organic backbone of the molecule. bath.ac.uk Kinetic profiles can be constructed by integrating the signals of different species over time.

EPR Spectroscopy : If the reaction mechanism is suspected to involve radical intermediates, in-situ EPR spectroscopy, often coupled with spin trapping techniques, can be used for their detection and characterization. bath.ac.uk This could be relevant in photochemical or radical-initiated reactions involving this compound.

The data obtained from these in-situ techniques enables the determination of reaction rates, the identification of transient intermediates, and the elucidation of complex reaction networks. nih.govfu-berlin.de This holistic understanding is crucial for optimizing reaction conditions and scaling up chemical processes.

Interactive Data Table: In-situ Spectroscopic Techniques and Their Applications

Computational and Theoretical Studies on 2,3,3 Trifluoro 1 Phenylprop 2 En 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, particularly Density Functional Theory (DFT), are invaluable for predicting molecular structure, stability, and electronic characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govchemrxiv.org For a molecule like 2,3,3-Trifluoro-1-phenylprop-2-en-1-ol, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G* or higher, would be employed to optimize the molecular geometry and determine its electronic properties. researchgate.net

The presence of the trifluorovinyl group (-CF=CF₂) and the phenyl group (-C₆H₅) significantly influences the electronic distribution. The fluorine atoms, being highly electronegative, withdraw electron density from the carbon-carbon double bond, which in turn affects the electron distribution across the entire molecule, including the phenyl ring and the hydroxyl group.

Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. espublisher.com A smaller gap suggests higher reactivity. For fluorinated compounds, the introduction of fluorine atoms can lower both HOMO and LUMO energy levels, potentially increasing the molecule's stability. emerginginvestigators.org

Table 1: Illustrative DFT-Calculated Electronic Properties for a Fluorinated Phenylpropenol Analog

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity |

This table presents hypothetical but realistic data for a molecule structurally similar to this compound to illustrate the output of DFT calculations.

Conformer Analysis and Potential Energy Surface Mapping

Due to the presence of several single bonds, this compound can exist in various conformations arising from the rotation around the C-C and C-O bonds. Conformer analysis is crucial for identifying the most stable three-dimensional arrangement of the molecule.

Computational methods can map the potential energy surface (PES) by systematically rotating specific dihedral angles and calculating the energy at each point. This allows for the identification of energy minima, corresponding to stable conformers, and transition states that connect them. For this molecule, key rotations would be around the bond connecting the phenyl ring to the chiral carbon and the bond between the chiral carbon and the trifluorovinyl group. The relative energies of these conformers determine their population at a given temperature. DFT calculations are a reliable method for determining the geometries and relative energies of different conformers. mdpi.com

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Computational Elucidation of Mechanistic Steps in Synthesis and Reactions

The synthesis and reactions of allylic alcohols like this compound can be modeled computationally. For instance, in reactions involving the hydroxyl group, such as substitution or elimination, computational modeling can map out the entire reaction pathway. This involves identifying the reactants, products, any intermediates, and the transition states that connect these species.

Studies on similar allylic alcohols often show that reactions can proceed through carbocationic intermediates, especially when facilitated by acidic conditions or the use of fluorinated alcohol solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). nih.gov The stability of the potential phenyl-stabilized allylic carbocation would be a key factor in its reaction mechanisms. DFT calculations can be used to determine the activation energies for different possible pathways, thereby predicting the most likely mechanism.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational models are widely used to predict the outcome of chemical reactions. researchgate.net For this compound, key aspects to predict would be its reactivity with various reagents and the selectivity of these reactions.

Reactivity : The calculated HOMO and LUMO energies can predict how the molecule will interact with electrophiles and nucleophiles. The electron-withdrawing nature of the trifluorovinyl group would likely make the double bond less susceptible to electrophilic attack compared to a non-fluorinated analog.

Regioselectivity : In reactions like allylic substitution, the incoming nucleophile could attack at different positions. acs.org Computational modeling of the transition states for each possible pathway can predict the major product. For example, in an Sₙ1-type reaction, the charge distribution in the allylic carbocation intermediate would determine the preferred site of nucleophilic attack.

Stereoselectivity : Since this compound is a chiral molecule, its reactions can lead to different stereoisomers. Computational studies can model the attack of a reagent from different faces of the molecule and calculate the activation energies for each path. The pathway with the lower activation energy will be favored, thus predicting the stereochemical outcome.

Table 2: Representative Calculated Activation Energies for a Nucleophilic Substitution Reaction

| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| Path A (retention) | 25.8 | Minor Product |

This table provides an illustrative example of how computational chemistry can be used to predict the stereoselectivity of a reaction involving a chiral alcohol.

Intermolecular Interaction Analysis

The fluorine atoms and the hydroxyl group in this compound are expected to play a significant role in its intermolecular interactions.

Computational studies can model these interactions, such as hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor. Furthermore, there is evidence that organic fluorine can act as a weak hydrogen bond acceptor. nih.gov Quantum chemical calculations can quantify the strength of these interactions. acs.orgresearchgate.net

In the context of this compound, both intramolecular and intermolecular hydrogen bonds are possible. An intramolecular hydrogen bond could potentially form between the hydroxyl proton and one of the fluorine atoms, which would influence the molecule's preferred conformation. nih.gov Intermolecularly, the molecule can form hydrogen-bonded dimers or larger clusters, or interact strongly with polar solvents. These interactions are critical in determining the physical properties of the compound, such as its boiling point and solubility. The use of fluorinated alcohols as solvents is known to stabilize cationic intermediates, partly through charge-dipole interactions involving the C-F bonds. acs.orgrsc.org

Hydrogen Bonding Propensities and Interactions

The this compound molecule possesses a hydroxyl (-OH) group, which is a primary site for hydrogen bonding. This group can act as both a hydrogen bond donor (through the hydrogen atom) and a hydrogen bond acceptor (through the lone pairs on the oxygen atom). Theoretical studies can elucidate the nature and strength of these interactions.

Computational models can be employed to study the formation of dimers or larger clusters of this compound, as well as its interactions with solvent molecules. The electron-withdrawing nature of the three fluorine atoms on the vinyl group is expected to influence the acidity of the hydroxyl proton. This inductive effect can enhance the hydrogen bond donating capability of the -OH group, leading to stronger hydrogen bonds compared to its non-fluorinated analog, 1-phenylprop-2-en-1-ol.

Molecular dynamics simulations can provide insights into the dynamics of hydrogen bond networks in the condensed phase, revealing information about the lifetime and geometry of these bonds. nih.gov Such studies are crucial for understanding the macroscopic properties of the compound, such as its boiling point, viscosity, and solubility in protic solvents.

Hydrophobic Interactions and Steric Effects Influenced by Fluorination

Computational methods can quantify this hydrophobicity by calculating properties such as the solvent-accessible surface area and the free energy of hydration. rsc.org These calculations would likely show a significantly larger hydrophobic surface area for this compound compared to its non-fluorinated counterpart.

The fluorine atoms also introduce notable steric effects. The van der Waals radius of fluorine is larger than that of hydrogen, meaning the trifluorovinyl group is bulkier than a standard vinyl group. This increased steric hindrance can influence the molecule's conformation and its ability to interact with other molecules, such as in enzyme active sites or crystal packing. researchgate.net Theoretical calculations can map the potential energy surface of the molecule to identify the most stable conformers, taking into account the steric repulsion between the bulky trifluorovinyl group, the phenyl ring, and the hydroxyl group.

Predictive Spectroscopy and Spectroscopic Data Validation

Computational spectroscopy is an invaluable tool for predicting and interpreting the spectroscopic data of novel compounds like this compound. By simulating spectra, researchers can validate experimental findings and gain a deeper understanding of the molecule's electronic and vibrational properties.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as Density Functional Theory (DFT) and more recent machine learning approaches like Graph Neural Networks (GNNs), can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants with increasing accuracy. nih.govgithub.io

For this compound, theoretical calculations would involve geometry optimization of the molecule followed by the calculation of magnetic shielding tensors. researchgate.net These values are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F.

Predicting the ¹⁹F NMR spectrum is particularly important for fluorinated compounds. The chemical shifts and coupling constants (J-couplings) between the fluorine atoms and with neighboring protons and carbons provide a wealth of structural information. Computational models can help to assign these complex splitting patterns.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are hypothetical values based on typical chemical shift ranges for similar functional groups and are intended for illustrative purposes.)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| OH | 2.5 - 4.5 |

| CH (benzylic) | 5.0 - 5.5 |

| CH (aromatic) | 7.2 - 7.6 |

| C-OH | 70 - 80 |

| C=CF₂ | 145 - 155 (d, JCF) |

| CF=CF₂ | 120 - 130 (dt, JCF) |

| C (aromatic ipso) | 138 - 142 |

Table 2: Predicted ¹⁹F NMR Chemical Shifts and Coupling Constants for this compound (Note: These are hypothetical values for illustrative purposes.)

| Atom | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

|---|---|---|

| F (geminal to phenyl) | -90 to -110 | JF-F(trans) = 110-130, JF-F(cis) = 30-50 |

| F (cis to phenyl) | -115 to -135 | JF-F(trans) = 110-130, JF-F(gem) = 50-70 |

Vibrational Frequency Calculations and IR Spectrum Simulation

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods, particularly DFT, can be used to calculate the harmonic vibrational frequencies and their corresponding IR intensities. kfupm.edu.sascirp.org This allows for the simulation of the entire IR spectrum, which can be compared with experimental data to confirm the structure and identify characteristic vibrational bands.

For this compound, key vibrational modes would include the O-H stretch, C-H stretches (aromatic and aliphatic), the C=C double bond stretch, C-O stretch, and the characteristic C-F stretching vibrations, which typically appear as strong absorptions in the 1000-1400 cm⁻¹ region. scirp.org The calculated frequencies are often scaled by an empirical factor to better match experimental values. scirp.org

Table 3: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound (Note: These are hypothetical values based on typical vibrational frequencies and are intended for illustrative purposes.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| O-H stretch | 3200 - 3600 |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 2950 |

| C=C stretch | 1650 - 1700 |

| Aromatic C=C stretch | 1450 - 1600 |

| C-F stretches | 1100 - 1350 |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-phenylprop-2-en-1-ol |

| Tetramethylsilane |

Synthetic Applications and Derivatization of 2,3,3 Trifluoro 1 Phenylprop 2 En 1 Ol

2,3,3-Trifluoro-1-phenylprop-2-en-1-ol as a Building Block in Organic Synthesis

This compound serves as a valuable and versatile fluorinated building block in modern organic synthesis. sigmaaldrich.comsigmaaldrich.com Its unique structure, featuring a chiral alcohol adjacent to a trifluorovinyl group, allows for its use in constructing a wide array of more complex fluorinated molecules. The presence of fluorine atoms can significantly alter the biological and chemical properties of organic compounds, making such building blocks highly sought after in fields like medicinal chemistry and materials science. sigmaaldrich.comnih.gov

Intermediate in the Synthesis of Diverse Fluorinated Compounds

The strategic placement of fluorine in organic molecules often imparts unique properties such as enhanced metabolic stability and lipophilicity. nih.gov this compound is an important intermediate for creating molecules that contain the trifluoroalkene motif. The electron-withdrawing nature of the fluorine atoms makes the double bond susceptible to nucleophilic attack, a reactivity pattern that can be exploited for further chemical transformations. researchgate.netresearchgate.net This reactivity allows it to be a precursor for a variety of fluorinated structures, including substituted alkanes and other functionalized alkenes, by reacting with different nucleophiles. The synthesis of novel fluorinated compounds often relies on the availability of such specialized starting materials. nih.govbeilstein-journals.org

Research has shown that fluorinated building blocks are crucial for developing new pharmaceuticals and agrochemicals. sigmaaldrich.comtechnologypublisher.com The utility of this compound is exemplified by its potential to be incorporated into larger molecular frameworks, thereby introducing the critical trifluoromethyl group, which is a common feature in many modern drugs.

Precursor for Stereoselective Synthesis of Complex Molecules

The synthesis of molecules with multiple, well-defined stereocenters is a significant challenge in organic chemistry. nih.gov this compound, being a chiral molecule, is an excellent precursor for stereoselective synthesis. The existing stereocenter of the hydroxyl group can direct the stereochemical outcome of subsequent reactions, allowing for the controlled formation of new stereocenters. This is a key principle in asymmetric synthesis, where a chiral substrate influences the creation of a specific stereoisomer of the product. nih.gov

Methodologies such as the aldol (B89426) reaction are widely used for the stereoselective synthesis of complex structures like polypropionates, which feature numerous stereogenic centers. nih.gov Similarly, fluorinated precursors like this compound can be employed in catalytic processes to prepare homoallylic alcohols with high diastereo- and enantioselectivity. researchgate.netnih.gov The development of biocatalytic methods, using enzymes like alcohol dehydrogenases, has also opened new avenues for the highly selective synthesis of chiral precursors for pharmaceuticals. d-nb.infonih.govnih.gov

Below is a table summarizing representative stereoselective transformations where a fluorinated alcohol precursor could be utilized.

| Reaction Type | Catalyst/Enzyme | Product Class | Stereoselectivity Achieved |

| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | Chiral Fluorinated Alcohols | >99% ee |

| Catalytic Allylation | Organozinc Complex | Homoallylic Alcohols | High dr and er (>99.5%) |

| Asymmetric Fluorination | Chiral Aryl Iodide | β-Fluoroaziridines | High diastereo- and enantioselectivity |

| Aldol Cascade | Silyl (B83357) Enol Ethers | Polypropionates | High diastereoselectivity |

Derivatization Strategies for Functional Group Modification

Chemical Modifications of the Hydroxyl Group to Access New Analogues

The hydroxyl (-OH) group in this compound is a prime site for chemical modification to generate a library of new analogues. Derivatization of this functional group can alter the molecule's physical and biological properties. Common strategies include acetylation, oxidation, and etherification.

Acetylation, for instance, can be achieved using reagents like acetic anhydride (B1165640). A facile method for selective modification of aliphatic hydroxyl groups has been developed using isopropenyl acetate (B1210297) in the presence of an ionic liquid, which acts as both a solvent and a catalyst. mdpi.com Another approach involves using trifluoroacetic anhydride (TFAA), a powerful derivatization reagent that reacts rapidly with hydroxyl groups, often without the need for purification. nih.gov Such modifications are crucial for structure-activity relationship (SAR) studies in drug discovery.

The table below outlines common derivatization reactions for hydroxyl groups.

| Reaction | Reagent | Product Functional Group |

| Acetylation | Acetic Anhydride / Isopropenyl Acetate | Ester (Acetate) |

| Trifluoroacetylation | Trifluoroacetic Anhydride (TFAA) | Ester (Trifluoroacetate) |

| Oxidation | Dess-Martin Periodinane | Ketone |

| Etherification | Alkyl Halide / Base | Ether |

These derivatization techniques are essential tools for chemists to fine-tune molecular properties. nih.govresearchgate.net

Transformations of the Fluoroalkene Moiety for Scaffold Diversification

The trifluoroalkene moiety of this compound is another key site for chemical transformation, enabling significant diversification of the molecular scaffold. nih.gov The electron-withdrawing fluorine atoms render the double bond electron-deficient and thus susceptible to nucleophilic attack. researchgate.netresearchgate.net This reactivity can be harnessed to introduce a wide range of substituents.

Reactions such as halofluorination can be used to add a halogen and a fluorine atom across the double bond, creating vicinal halofluorides that are themselves versatile intermediates for further synthesis. nih.gov Additionally, the fluoroalkene can undergo cycloaddition reactions or be subjected to reduction to saturate the double bond, providing access to fluorinated alkane structures. These transformations allow for the remodeling of the core structure, leading to diverse and sp3-rich compounds from a single advanced intermediate.

Development of New Synthetic Methodologies Utilizing Fluorinated Alcohols

Fluorinated alcohols like this compound are not only valuable as building blocks for specific targets but also serve as important substrates in the development of new synthetic methodologies. For example, their unique reactivity has been pivotal in creating novel methods for C-F bond formation and for the stereoselective synthesis of complex fluorinated molecules.

Catalytic enantioselective fluorination represents a major area of interest. rsc.org Methodologies have been developed that use chiral catalysts to achieve highly enantioselective fluorination of various substrates. For instance, chiral aryl iodide-catalyzed fluoroamination of alkenes using a nucleophilic fluoride (B91410) source like HF-pyridine has been shown to produce β-fluoroaziridines with excellent control over stereochemistry. nih.gov The development of such methods is critical for expanding the toolbox of synthetic chemists and enabling the efficient construction of novel fluorinated compounds that were previously difficult to access. nih.govnih.govresearchgate.net

Contributions to the Construction of Fluorinated Carbons with Defined Stereochemistry

Detailed research findings on the specific contributions of this compound to the construction of fluorinated carbons with defined stereochemistry are not extensively available in the current body of scientific literature. However, the unique structural features of this compound, namely the trifluorovinyl group adjacent to a chiral benzylic alcohol, suggest its potential as a valuable building block in stereoselective synthesis.

The presence of the trifluorovinyl moiety significantly influences the electronic properties of the double bond, making it susceptible to various asymmetric transformations. For instance, the electron-withdrawing nature of the fluorine atoms can facilitate stereoselective nucleophilic additions to the double bond. Furthermore, the allylic alcohol functionality can be exploited for directed reactions, where the hydroxyl group guides the stereochemical outcome of transformations on the adjacent double bond.

One potential application lies in the asymmetric epoxidation of the double bond. The resulting trifluoromethyl-substituted epoxide would be a versatile intermediate, amenable to ring-opening reactions with various nucleophiles to generate a range of chiral fluorinated compounds with multiple stereocenters. The stereochemistry of the final product would be directly influenced by the stereochemistry of the initial epoxidation, which can often be controlled using chiral catalysts.

Another avenue of exploration is the use of this compound in transition metal-catalyzed cross-coupling reactions. Asymmetric hydrogenation of the double bond, for instance, could lead to the formation of a stereodefined trifluoromethyl-substituted carbon center. The phenyl group and the hydroxyl group could play crucial roles in coordinating to the metal catalyst, thereby influencing the facial selectivity of the hydrogen delivery.

While specific examples are not readily found, the general reactivity patterns of trifluorovinyl compounds and phenyl-substituted allylic alcohols strongly support the potential of this compound as a precursor for the synthesis of complex fluorinated molecules with high stereochemical control. Further research in this area is warranted to fully explore and document its synthetic utility.

Table 1: Potential Stereoselective Reactions Involving this compound

| Reaction Type | Potential Outcome | Key Stereocontrolling Element |

|---|---|---|

| Asymmetric Epoxidation | Chiral trifluoromethyl-substituted epoxides | Chiral catalyst, directing effect of the hydroxyl group |

| Asymmetric Dihydroxylation | Chiral trifluoromethyl-substituted diols | Chiral ligand on the osmium catalyst |

| Asymmetric Hydrogenation | Stereodefined trifluoromethyl-substituted alkanes | Chiral phosphine (B1218219) ligands on the metal catalyst |

Exploration of Compound Libraries Derived from this compound